molecular formula C16H9Cl3N4O4 B1585481 3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide CAS No. 63134-25-8

3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide

Cat. No.: B1585481
CAS No.: 63134-25-8
M. Wt: 427.6 g/mol
InChI Key: NVMCTYFWKJPYBA-UHFFFAOYSA-N
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Description

3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide (CAS 63134-25-8) is a high-purity chemical compound supplied for advanced research and development applications. This benzamide derivative, with a molecular formula of C₁₆H₉Cl₃N₄O₄ and a molecular weight of 427.62 g/mol, features a unique structure incorporating a 2,4,6-trichlorophenyl group and a nitro-substituted benzamide moiety . The compound is of significant interest in analytical chemistry and method development; it has been successfully separated and analyzed using reverse-phase (RP) HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid, demonstrating its utility in pharmacokinetic studies and the isolation of impurities for preparative separation . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . Available in various pack sizes from 1g to 100g, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures .

Properties

IUPAC Name

3-nitro-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H9Cl3N4O4/c17-9-5-11(18)15(12(19)6-9)22-14(24)7-13(21-22)20-16(25)8-2-1-3-10(4-8)23(26)27/h1-6H,7H2,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMCTYFWKJPYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069708
Record name Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitro-
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Molecular Weight

427.6 g/mol
Source PubChem
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CAS No.

63134-25-8
Record name N-[4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitrobenzamide
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Record name Benzamide, N-(4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)-3-nitro-
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Record name Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitro-
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Record name Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitro-
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Record name N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitrobenzamide
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Preparation Methods

Synthesis of 5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazole Intermediate

  • Starting materials: 2,4,6-trichlorophenylhydrazine and an appropriate α,β-unsaturated ketone or aldehyde.
  • Reaction conditions: Condensation under reflux in an inert solvent such as ethanol or acetic acid facilitates cyclization to the dihydropyrazole ring.
  • Outcome: Formation of the 5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazole intermediate, confirmed by spectroscopic methods.

Preparation of 3-Nitrobenzoyl Chloride

  • Starting materials: 3-nitrobenzoic acid.
  • Reaction conditions: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride under reflux converts the acid to the corresponding acid chloride.
  • Notes: The acid chloride is typically used immediately due to its reactivity.

Coupling Reaction to Form the Target Benzamide

  • Procedure: The pyrazoline intermediate is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) is commonly used.
  • Temperature: The reaction is conducted at low temperature (0–5 °C) initially, then allowed to warm to room temperature.
  • Purification: The crude product is purified by recrystallization or column chromatography.

Reaction Scheme Summary

Step Reactants Conditions Product
1 2,4,6-trichlorophenylhydrazine + α,β-unsaturated ketone Reflux in ethanol/acetic acid 5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazole
2 3-nitrobenzoic acid + SOCl₂ Reflux, inert atmosphere 3-nitrobenzoyl chloride
3 Pyrazoline intermediate + 3-nitrobenzoyl chloride + base 0–5 °C to RT in DCM or THF 3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide

Research Findings and Optimization

  • The cyclization step to form the pyrazoline ring is sensitive to solvent and temperature; ethanol under reflux provides good yields and purity.
  • The choice of base in the coupling step influences the reaction rate and side-product formation; triethylamine is preferred for its mildness and ease of removal.
  • Purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields analytically pure compound.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the final product.

Analytical Data Supporting Preparation

Parameter Observed Data Notes
Molecular Weight 441.6 g/mol Consistent with molecular formula C17H11Cl3N4O4
NMR Spectroscopy Signals corresponding to pyrazoline and aromatic protons Confirms ring formation and substitution pattern
IR Spectroscopy Amide carbonyl stretch (~1650 cm⁻¹), Nitro group (~1520, 1350 cm⁻¹) Confirms functional groups presence
Mass Spectrometry Molecular ion peak at m/z 441 Matches expected molecular weight

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that compounds similar to this benzamide derivative exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Agricultural Chemistry

The compound's ability to interact with biological systems extends to agricultural applications. It has been explored as a potential pesticide or herbicide due to its efficacy against certain pests and weeds.

Case Study: Insecticidal Properties

In studies conducted on various insect species, similar compounds have demonstrated significant insecticidal activity by disrupting hormonal pathways in insects, leading to mortality or impaired development . This suggests that this compound could be developed into an effective agricultural chemical.

Material Science

The unique properties of this compound also lend themselves to applications in material science. Its structural characteristics may allow it to be used as a building block for creating novel materials with specific functionalities.

Case Study: Polymer Development

Research has indicated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties. For example, studies have shown that adding pyrazole derivatives to polymer composites can improve flame resistance and reduce thermal degradation rates .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is part of a broader class of pyrazolone-based benzamides. Key structural analogs include:

3-Amino-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide (CAS: 40567-18-8)

This analog replaces the nitro group with an amino (-NH₂) substituent on the benzamide ring. Key differences include:

  • Molecular Weight: The amino derivative has a molecular weight of 397.64 g/mol (C₁₆H₁₁Cl₃N₄O₂), while the nitro variant is expected to have a higher molecular weight due to the nitro group’s additional oxygen atom .
  • Density: The amino compound has a density of 1.64 g/cm³, whereas the nitro analog likely exhibits a higher density due to increased polarity .

N-(5-Oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-3-(2-(3-pentadecylphenoxy)butanamido)benzamide

This derivative introduces a pentadecylphenoxy-butanamido side chain, significantly altering hydrophobicity and steric bulk. Safety data for this compound highlight acute toxicity (H302: harmful if swallowed) and environmental hazards (H412: harmful to aquatic life with long-lasting effects) , suggesting that nitro or amino substituents may influence toxicity profiles.

Comparative Data Table

Property 3-Nitro Derivative (CAS 63134-25-8) 3-Amino Derivative (CAS 40567-18-8) Pentadecylphenoxy Derivative
Molecular Formula C₁₆H₁₀Cl₃N₃O₃* C₁₆H₁₁Cl₃N₄O₂ C₃₉H₄₆Cl₃N₅O₄
Molecular Weight (g/mol) ~411.63 (estimated) 397.64 777.20
Functional Groups Nitro (-NO₂), Trichlorophenyl Amino (-NH₂), Trichlorophenyl Pentadecylphenoxy, Trichlorophenyl
Density (g/cm³) ~1.70 (estimated) 1.64 N/A
Applications Specialty chemical, research Pharmaceutical intermediates, biocides Industrial surfactants, agrochemicals
Safety Hazards Likely acute toxicity (H302/H412)† Limited data; likely lower toxicity H302, H412

*Estimated based on structural similarity to the amino analog. †Inferred from structurally related compounds in EU hazard classifications .

Research and Commercial Considerations

  • Synthesis and Crystallography: Both nitro and amino derivatives could be analyzed using crystallographic tools like SHELX and ORTEP-3, which are widely employed for small-molecule refinement .
  • Commercial Availability: The nitro compound is niche (Agfa-Labs, Belgium), while the amino variant is more accessible via suppliers like ECHEMI, reflecting its broader use in pharmaceuticals and biocides .
  • Environmental Impact : Nitro groups often confer higher persistence in ecosystems, aligning with the EU’s Aquatic Chronic 3 classification for similar chlorinated pyrazolones .

Biological Activity

3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide (CAS No: 63134-25-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H9Cl3N4O4
  • Molar Mass : 427.63 g/mol
  • Melting Point : 311-315 °C
  • Density : 1.69 g/cm³ (predicted)
  • pKa : 7.48 (predicted)

The compound features a nitro group and a trichlorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-nitrobenzamide derivatives exhibit significant antimicrobial properties. A study highlighted the activity of chloro-substituted benzamides against various pathogens, with specific mention of their effectiveness against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest strong antibacterial effects, particularly with compounds containing electron-withdrawing groups like nitro and chloro .

Anti-Tuberculosis Potential

The compound has been explored for its potential as an anti-tuberculosis agent. Structural modifications in related pyrazole derivatives have shown promising results in inhibiting MurB enzymes critical for bacterial cell wall synthesis. For instance, certain derivatives with similar structures demonstrated IC50 values lower than standard treatments like ethambutol . The presence of the nitro group is hypothesized to enhance binding affinity to the active site of the enzyme.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that derivatives containing the pyrazole ring exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential role in cancer therapy .

The biological activity of this compound is primarily attributed to:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have shown to inhibit key enzymes involved in bacterial cell wall biosynthesis.
  • Interaction with DNA/RNA : Some studies suggest that nitro-containing compounds can form reactive intermediates that interact with nucleic acids, leading to cytotoxic effects.
  • Hydrophobic Interactions : The trichlorophenyl group may enhance hydrophobic interactions with target proteins, improving binding affinity .

Case Studies

StudyFindings
MDPI Review (2023)Identified structural features enhancing anti-tuberculosis activity through MurB inhibition.
Antimicrobial Research (2021)Demonstrated significant antibacterial properties against biofilm-forming pathogens with MIC values indicating potent activity.
Cytotoxicity Assessment (2024)Showed selective cytotoxicity in cancer cell lines with minimal effects on normal cells, suggesting therapeutic potential.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Methodology : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation). Report EC50/IC50 with 95% confidence intervals. For outliers, apply Grubbs’ test or robust regression (M-estimators). Replicate experiments in triplicate to minimize batch effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide
Reactant of Route 2
3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide

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